molecular formula C7H10N2O3 B11799875 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B11799875
M. Wt: 170.17 g/mol
InChI Key: HREWILOIMUACRD-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation and carboxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of ethyl and methoxy groups in this compound imparts distinct properties that make it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-ethyl-5-methoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

HREWILOIMUACRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)OC

Origin of Product

United States

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